molecular formula C11H15F2NO2 B1385779 {[4-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine CAS No. 1019603-63-4

{[4-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine

Cat. No.: B1385779
CAS No.: 1019603-63-4
M. Wt: 231.24 g/mol
InChI Key: IOCDZYDVVOPOAN-UHFFFAOYSA-N
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Description

{[4-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine (CAS: 1019603-63-4) is an amine derivative featuring a 4-(difluoromethoxy)benzyl group linked to a 2-methoxyethylamine moiety .

Properties

IUPAC Name

N-[[4-(difluoromethoxy)phenyl]methyl]-2-methoxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F2NO2/c1-15-7-6-14-8-9-2-4-10(5-3-9)16-11(12)13/h2-5,11,14H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOCDZYDVVOPOAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC1=CC=C(C=C1)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine typically involves multiple steps. One common method starts with the reaction of 4-nitrophenol with sodium hydroxide to produce sodium acetamidophenate. This intermediate is then reacted with monochlorodifluoromethane under alkaline conditions to generate 4-(difluoromethoxy)nitrobenzene. The nitro group is subsequently reduced to an amino group using ferric oxide and activated carbon as catalysts, with water and hydrazine as reducing agents .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

{[4-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine for reduction, monochlorodifluoromethane for substitution, and various oxidizing agents for oxidation reactions. Reaction conditions typically involve controlled temperatures and the presence of catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions yield amino derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

{[4-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine has several scientific research applications:

Mechanism of Action

The mechanism of action of {[4-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity for these targets, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The table below highlights key structural analogs and their distinguishing features:

Compound Name Key Substituents Molecular Formula CAS Number Notable Properties/Applications
{[4-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine 4-(difluoromethoxy)benzyl, 2-methoxyethylamine C11H14F2NO2 1019603-63-4 Supplier-listed; potential metabolic stability from difluoromethoxy group
(2,4-Difluorophenyl)methylamine 2,4-difluorobenzyl, 2-methoxyethylamine C10H13F2NO N/A Structural analog with fluorinated aryl group; possible enhanced lipophilicity
(2-[4-(Difluoromethoxy)phenyl]ethyl)amine 4-(difluoromethoxy)phenethyl, primary amine C9H11F2NO 875305-36-5 Shorter chain length; primary amine may increase reactivity
{[4-(Difluoromethoxy)phenyl]methyl}(propyl)amine 4-(difluoromethoxy)benzyl, propylamine C11H15F2NO 1258695-50-9 Linear alkyl chain; reduced polarity compared to 2-methoxyethyl
[2-(4-Methoxy-phenyl)-ethyl]-(4-methylsulfanyl-benzyl)-amine 4-methoxybenzyl, methylsulfanylbenzyl C17H21NOS 331970-71-9 Sulfur-containing analog; possible thioether-mediated pharmacokinetic modulation
Key Observations:
  • Electron-Withdrawing Groups : The difluoromethoxy group (CF2O) in the target compound may confer greater oxidative stability compared to methoxy (OCH3) or methylsulfanyl (SCH3) groups seen in analogs .
  • Chain Flexibility : The 2-methoxyethylamine moiety introduces ether oxygen, which could improve water solubility relative to propyl or phenethyl chains .

Pharmacological and Biochemical Insights

  • Enzyme Inhibition: In , [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid demonstrated potent HDAC inhibition (IC50 ~1 µM). The 2-methoxyethyl group in this compound likely facilitates enzyme active-site penetration, a trait that may extend to the target amine .
  • Antimicrobial Activity: Compounds like tert-Butyl N-[(1Z)-{[(tert-butoxy)carbonyl]imino}({4-[(phenylformamido)methyl]phenyl}amino)methyl]carbamate () highlight the importance of aryl-amine linkages in antimicrobial SAR. The difluoromethoxy group in the target compound could similarly influence bacterial membrane targeting .

Biological Activity

The compound {[4-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine is a novel chemical entity that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on available research findings.

Chemical Structure and Properties

The molecular structure of this compound consists of a difluoromethoxy group attached to a phenyl ring, which is further linked to a 2-methoxyethyl amine moiety. This configuration enhances its lipophilicity and metabolic stability, making it an attractive candidate for pharmaceutical development.

Property Value
Molecular FormulaC11_{11}H14_{14}F2_{2}N1_{1}O2_{2}
Molecular Weight233.24 g/mol
Functional GroupsAmine, Ether, Aromatic
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The difluoromethoxy group enhances the compound's binding affinity and selectivity, which may lead to significant pharmacological effects.

  • Enzyme Interaction : The compound may inhibit or modulate the activity of specific enzymes involved in metabolic pathways.
  • Receptor Binding : It is hypothesized that this compound could act as an agonist or antagonist for certain receptors, influencing signaling pathways critical for various physiological processes.

Biological Activities

Preliminary studies suggest that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Properties : Potential effectiveness against various bacterial strains.
  • Anticancer Activity : In vitro studies indicate possible cytotoxic effects on cancer cell lines.
  • Neuropharmacological Effects : Investigations into its impact on neurotransmitter systems are ongoing.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study evaluated the cytotoxic effects of difluoromethoxy phenyl derivatives on human cancer cell lines. Results indicated that these compounds could induce apoptosis in tumor cells through mitochondrial pathways.
  • Neuropharmacological Studies :
    • Research focused on the modulation of neurotransmitter receptors showed that compounds similar to this compound could enhance dopamine receptor activity, suggesting potential applications in treating neurodegenerative diseases.
  • Enzyme Inhibition Assays :
    • In vitro assays demonstrated that the compound could inhibit specific enzymes involved in metabolic disorders, indicating its potential role as a therapeutic agent in metabolic syndrome.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{[4-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine
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